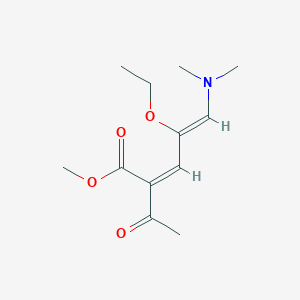![molecular formula C20H24N2O4S B5403846 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5403846.png)
5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide, also known as BZP, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. BZP belongs to the class of benzamides and is structurally similar to sulpiride, a well-known antipsychotic drug. In
作用機序
The exact mechanism of action of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a sigma receptor ligand. 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has also been shown to inhibit the activity of the enzyme histone deacetylase, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been found to reduce locomotor activity and induce hypothermia. 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has also been shown to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, suggesting a potential role in modulating the immune response.
実験室実験の利点と制限
One advantage of using 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide in lab experiments is its relatively simple synthesis method. 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide is also structurally similar to sulpiride, which may allow for easier comparison of their effects. However, one limitation of using 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide is its potential toxicity, as it has been shown to induce liver damage in animal models.
将来の方向性
There are several potential future directions for research on 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide. In neuroscience, further studies could investigate the anxiolytic and antidepressant effects of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide and its potential as a treatment for anxiety and depression. In cancer research, studies could explore the anticancer effects of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide and its potential in combination with other cancer treatments. In immunology, further research could investigate the immune-modulating effects of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide and its potential in autoimmune diseases. Overall, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide shows promise as a potential therapeutic agent in various fields of research, and further studies are warranted to fully understand its effects and potential applications.
合成法
The synthesis of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with N-benzylpiperidine to produce the final product, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide.
科学的研究の応用
5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been investigated for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In immunology, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been shown to modulate the immune response and may have applications in autoimmune diseases.
特性
IUPAC Name |
5-(4-benzylpiperidin-1-yl)sulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-8-7-17(14-18(19)20(21)23)27(24,25)22-11-9-16(10-12-22)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBABCKRPQAJERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-N-(2-fluorobenzoyl)alaninate](/img/structure/B5403772.png)
![4-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5403776.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole](/img/structure/B5403784.png)
![3-(1,3-benzodioxol-5-yl)-5-(2-isopropoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5403791.png)
![9-{2-[(3-methoxyphenyl)amino]butanoyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5403794.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5403807.png)

![N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5403836.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5403838.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403854.png)
![2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5403855.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5403860.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5403866.png)